1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one
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Overview
Description
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods : A significant area of research involves the development of novel synthetic methods for pyrrolidine and piperidine derivatives, which are critical scaffolds in medicinal chemistry. One study describes a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of major importance in medicinal chemistry. This novel synthesis is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a more straightforward approach for producing such compounds in large quantities (Smaliy et al., 2011).
Molecular Structure Analysis : Another aspect of research focuses on the detailed structural analysis of related compounds. For instance, a study on the structural properties of (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane highlighted the conformation of the fused piperidine and pyrrolidine rings, providing insights into their spatial arrangements which can influence their chemical reactivity and interaction with biological targets (Yang et al., 2008).
Medicinal Chemistry Applications
Anticancer Activity : The development of anticancer agents is a critical area of application for these compounds. One study demonstrated the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including those with a pyrrolidin-1-yl moiety, and evaluated their anticancer activity against various human cancer cell lines. Some synthesized compounds showed potent activity, indicating the potential of this scaffold in anticancer drug development (Hadiyal et al., 2020).
Catalysis in Organic Synthesis : The role of these compounds in catalysis, particularly in the oxidative transformation of cyclic amines to lactams, is noteworthy. Lactams are valuable chemical feedstocks, and their efficient synthesis using CeO2-supported gold nanoparticles and oxygen atmosphere demonstrates the application of these compounds in green chemistry and industrial processes (Dairo et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is a result of the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This compound inhibits these processes, thereby affecting these biochemical pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a potent anti-cancer effect.
Biochemical Analysis
Biochemical Properties
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one has been found to interact with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-4-16(21)19-10-6-14(7-11-19)13-20-12-8-15-5-3-9-18-17(15)20/h3,5,8-9,12,14H,2,4,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUIUCZLAAUZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.